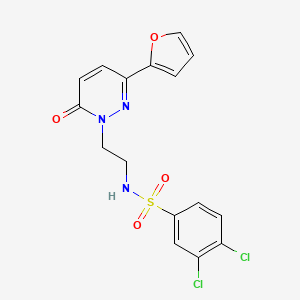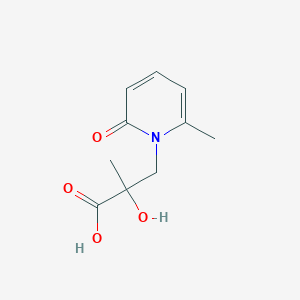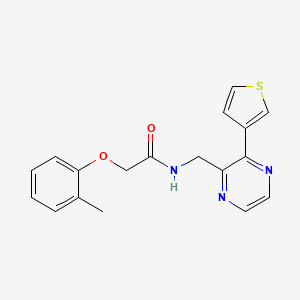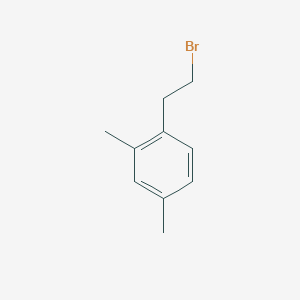
Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate" is a chemically synthesized molecule that appears to be related to the field of medicinal chemistry due to the presence of a piperidine ring and a sulfonyl group. These structural motifs are commonly found in compounds with biological activity. The molecule contains several functional groups, including an ester (carboxylate), an amide, a sulfonyl group, and a methoxy group, which may contribute to its chemical reactivity and potential biological properties.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, sulfonyl hydrazones with piperidine rings have been synthesized by condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate . Another related synthesis involves the preparation of tritium-labeled piperidinecarboxylic acid derivatives starting from a related ethyl piperidine-3-carboxylate compound . These methods typically involve multi-step synthetic procedures that may include condensation reactions, esterifications, and hydrogenations, as seen in the synthesis of ethyl 4-methyl-2-piperidinecarboxylate .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using various spectroscopic techniques. In the case of sulfonyl hydrazones with piperidine rings, their structure has been elucidated using IR, 1H-NMR, 13C NMR, 2D NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework, including the positions of substituents and the nature of functional groups present in the molecule.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For example, the anodic methoxylation of piperidine derivatives has been studied, showing that different N-acyl and N-sulfonyl groups can influence the outcome of the methoxylation process . The presence of these groups can lead to the formation of mono- or di-methoxy products depending on the reaction conditions, such as the choice of anode and electrolyte.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are characterized by their melting points, solubility, and stability. The synthesized compounds' properties are often reported alongside their biological activities, such as antioxidant capacity and anticholinesterase activity . The electronic and structural characteristics of these compounds, including molecular electrostatic potential (MEP), HOMO-LUMO band gap, and dipole moments, are also analyzed to gain a better understanding of their reactivity and potential interactions with biological targets .
Aplicaciones Científicas De Investigación
Anticancer Applications
A study conducted by Rehman et al. (2018) focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. The compounds exhibited significant anticancer potential against various cancer cell lines, highlighting the therapeutic utility of such chemical structures in cancer treatment (Rehman et al., 2018).
Antioxidant and Anticholinesterase Activity
Karaman et al. (2016) explored the synthesis of new sulfonyl hydrazone compounds with piperidine derivatives, demonstrating notable antioxidant capacity and anticholinesterase activity. These findings indicate the potential of such compounds in managing oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).
Influence of Solvent on Chemical Reactions
Bänziger, Klein, and Rihs (2002) studied the impact of solvents on the regioselectivity of sulfoxide thermolysis in related chemical structures, providing insights into the nuanced effects of solvent choice on chemical reaction outcomes and product distributions (Bänziger et al., 2002).
N-Nucleophiles in Aminocarbonylation
Takács et al. (2014) utilized piperidines with ester functionality as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, showcasing their application in synthesizing carboxamides and ketocarboxamides, compounds relevant in pharmaceutical chemistry (Takács et al., 2014).
Antibacterial and Enzyme Inhibitory Activities
Munir et al. (2017) investigated the antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate, suggesting their potential in treating bacterial infections and managing type-2 diabetes (Munir et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-3-26-18(22)14-7-10-20(11-8-14)27(23,24)12-9-19-17(21)15-5-4-6-16(13-15)25-2/h4-6,13-14H,3,7-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMDOHIPBHQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)

![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)


![2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid](/img/structure/B2522004.png)

![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)


![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)
![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)

![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)